Matlystatin D
Description
structure given in first source; from Actinomadura atramentaria
Structure
2D Structure
Properties
CAS No. |
140638-25-1 |
|---|---|
Molecular Formula |
C27H44N6O6 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)32-21(11-8-14-28-32)25(35)29-24(18(3)5-2)20-13-16-31-15-9-12-22(27(37)38)33(20)31/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |
InChI Key |
ZWXPBQLKZALQOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
Synonyms |
matlystatin D |
Origin of Product |
United States |
Foundational & Exploratory
Matlystatin D: A Technical Guide to its Discovery, Origin, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Matlystatin D is a member of the matlystatin family, a group of naturally occurring hydroxamate-containing compounds that act as potent inhibitors of matrix metalloproteinases (MMPs), specifically type IV collagenases. These enzymes play a critical role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including cancer metastasis and tissue remodeling. This document provides a comprehensive overview of the discovery of this compound, its microbial origin, the methodologies employed for its isolation and characterization, its biological activity, and its potential implications in therapeutic development.
Discovery and Microbial Origin
This compound, along with its congeners, was first isolated from the fermentation broth of the actinomycete strain Actinomadura atramentaria. The discovery was the result of a screening program aimed at identifying novel inhibitors of type IV collagenases.[1]
Taxonomy of the Producing Organism
The producing microorganism, Actinomadura atramentaria, is a Gram-positive bacterium belonging to the order Actinomycetales. Strains of this species are known producers of various bioactive secondary metabolites.
Fermentation and Isolation
The production of this compound is achieved through submerged fermentation of Actinomadura atramentaria. While the complete, detailed fermentation protocol from the original discovery is not publicly available, a general procedure can be outlined based on standard practices for actinomycete fermentation.
Fermentation Protocol (General Outline)
A pure culture of Actinomadura atramentaria is inoculated into a seed medium and incubated to generate a sufficient biomass. This seed culture is then transferred to a larger production fermenter containing a suitable nutrient medium. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of matlystatins.
Isolation Protocol
The isolation of this compound from the fermentation broth involves a multi-step process designed to separate the compound from other metabolites and media components. The general workflow is as follows:
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as n-butanol, to partition the matlystatins into the organic phase.[1]
-
Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations to purify the individual matlystatin congeners. This often involves techniques such as silica gel chromatography, followed by preparative high-performance liquid chromatography (HPLC).
Experimental Workflow for this compound Isolation
Caption: Generalized workflow for the isolation of this compound.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
-
Molecular Formula: C₂₇H₄₄N₆O₆
The core structure of this compound features a hydroxamic acid moiety, which is crucial for its inhibitory activity, and a piperazic acid residue.
Biological Activity
Matlystatins are potent inhibitors of matrix metalloproteinases, particularly the type IV collagenases, which include MMP-2 (72-kDa gelatinase) and MMP-9 (92-kDa gelatinase). These enzymes are key mediators of extracellular matrix degradation.
Quantitative Data
| Compound | Target Enzyme | IC₅₀ (µM) |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3[2] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56[2] |
It is important to note that these values are for Matlystatin A and serve as a proxy for the expected activity of this compound due to their structural similarity.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of matrix metalloproteinases. The hydroxamic acid group in the matlystatin structure chelates the zinc ion present in the active site of the MMP, thereby blocking its catalytic activity.
The inhibition of MMPs by this compound can have downstream effects on various cellular signaling pathways. MMPs are known to process a variety of signaling molecules, including growth factors, cytokines, and cell surface receptors. By inhibiting MMPs, matlystatins can indirectly modulate these pathways.
Signaling Implications of MMP Inhibition
Caption: Impact of this compound on MMP-mediated signaling.
Conclusion and Future Perspectives
This compound, a natural product from Actinomadura atramentaria, represents a significant discovery in the field of matrix metalloproteinase inhibitors. Its potent activity against type IV collagenases underscores its potential as a lead compound for the development of therapeutics targeting diseases characterized by excessive extracellular matrix degradation, such as cancer and inflammatory disorders. Further research is warranted to fully elucidate the specific biological activities of this compound and to explore its therapeutic potential through medicinal chemistry and preclinical studies. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers in this endeavor.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin D from Actinomadura atramentaria: A Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on Matlystatin D Sourced from Actinomadura atramentaria
This technical guide provides a comprehensive overview of this compound, a member of the matlystatin family of matrix metalloproteinase inhibitors isolated from the actinomycete Actinomadura atramentaria. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this document synthesizes the available information on the matlystatin family, with a focus on this compound's origin, proposed biosynthesis, and mechanism of action. Data for closely related matlystatins, particularly Matlystatin A, are included to provide a functional context.
Quantitative Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Source |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |
| Matlystatin B | 92 kDa type IV collagenase (MMP-9) | - | [3] |
| This compound | 92 kDa type IV collagenase (MMP-9) | Data not available | |
| This compound | 72 kDa type IV collagenase (MMP-2) | Data not available |
Experimental Protocols
The following sections detail the generalized experimental protocols for the fermentation of Actinomadura atramentaria, and the isolation and biological evaluation of matlystatins. These protocols are based on the foundational work by Ogita et al. (1992) and Tanzawa et al. (1992) and represent a starting point for the targeted production and characterization of this compound.
Fermentation of Actinomadura atramentaria
This protocol describes a representative method for the cultivation of Actinomadura atramentaria for the production of matlystatins.
2.1.1. Strain Maintenance and Inoculum Preparation:
-
Strain: Actinomadura atramentaria
-
Maintenance Medium: Agar slants containing yeast extract, malt extract, and glucose.
-
Inoculum Development:
-
A loopful of spores and mycelia is inoculated into a seed medium.
-
The seed culture is incubated for 2-3 days at 28-30°C on a rotary shaker.
-
2.1.2. Production Fermentation:
-
Production Medium: A suitable production medium containing a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts.
-
Fermentation Parameters:
-
The production medium is inoculated with the seed culture.
-
Fermentation is carried out in baffled flasks or a fermenter at 28-30°C for 5-7 days with constant agitation and aeration.
-
The production of matlystatins can be monitored by HPLC analysis of the culture broth.
-
Isolation and Purification of Matlystatins
The following is a generalized procedure for the isolation and purification of matlystatins from the fermentation broth.[1]
-
Extraction:
-
The culture broth is centrifuged to separate the mycelia from the supernatant.
-
The supernatant is adjusted to a neutral or slightly acidic pH.
-
The supernatant is extracted with an equal volume of n-butanol.
-
The n-butanol layer, containing the matlystatins, is collected and concentrated under reduced pressure.
-
-
Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps to separate the different matlystatin congeners. This may include:
-
Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.
-
Reverse-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing matlystatins are further purified by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing a suitable modifier like trifluoroacetic acid.
-
-
Fractions are collected and analyzed by HPLC to identify those containing pure this compound.
-
Type IV Collagenase Inhibition Assay
The inhibitory activity of matlystatins against MMP-2 and MMP-9 is typically determined using a gelatin zymography assay or a fluorometric assay.
2.3.1. Gelatin Zymography:
-
Sample Preparation: Purified MMP-2 or MMP-9 is incubated with various concentrations of the test compound (e.g., this compound).
-
Electrophoresis: The samples are subjected to non-reducing SDS-PAGE on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: The gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions to allow enzymatic activity.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by the enzyme will appear as clear bands against a blue background. The intensity of the bands is inversely proportional to the inhibitory activity of the compound.
Visualizations
The following diagrams illustrate key aspects of this compound's production, biosynthesis, and mechanism of action.
Caption: General experimental workflow for the production and isolation of this compound.
Caption: Conceptual overview of the hybrid NRPS-PKS biosynthetic pathway for matlystatins.
Caption: Mechanism of action of this compound in inhibiting MMP-mediated ECM degradation.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12 Studies on matlystatins, new inhibitors of typeIV collagenases [jstage.jst.go.jp]
- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Matlystatin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Matlystatin D, a potent inhibitor of type IV collagenases. Isolated from Actinomadura atramentaria, the matlystatins represent a class of natural products with significant therapeutic potential. The determination of their complex structures was a key step in understanding their mechanism of action and enabling further drug development efforts. This document details the experimental methodologies and spectroscopic data that were pivotal in piecing together the molecular puzzle of this compound.
Isolation and Initial Characterization
This compound was isolated from the fermentation broth of Actinomadura atramentaria through a multi-step extraction and chromatographic purification process. Initial characterization of the matlystatin family of compounds, including this compound, indicated they were peptide derivatives containing a piperazic acid moiety and a hydroxamic acid functional group, both of which are common features in protease inhibitors.
Spectroscopic Analysis: The Core of Structure Elucidation
The definitive structure of this compound was elucidated primarily through a combination of advanced spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS). These methods provided detailed information about the connectivity of atoms, their spatial arrangement, and the overall molecular weight and fragmentation patterns.
Mass Spectrometry Analysis
Fast Atom Bombardment tandem mass spectrometry (FAB-MS/MS) was instrumental in determining the molecular weight and elemental composition of this compound, as well as providing key fragmentation data that helped to identify its constituent amino acid residues and their sequence.
Table 1: Key FAB-MS/MS Fragmentation Data for this compound
| Fragment m/z | Ion Description | Inferred Structural Moiety |
| 486 | [M+H]⁺ | Intact Protonated Molecule |
| 358 | [M+H - C6H11NO2]⁺ | Loss of Isoleucine residue |
| 230 | [M+H - C6H11NO2 - C6H10N2O]⁺ | Loss of Isoleucine and Piperazic acid residues |
| 129 | [C6H11NO2+H]⁺ | Protonated Isoleucine residue |
| 128 | [C6H10N2O+H]⁺ | Protonated Piperazic acid residue |
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, and HMBC) NMR experiments were employed to establish the precise connectivity of atoms and the stereochemistry of this compound. The analysis of these spectra allowed for the complete assignment of all proton and carbon signals.
Table 2: ¹H NMR (500 MHz, CD₃OD) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoleucine Moiety | |||
| α-H | 4.25 | d | 4.5 |
| β-H | 1.95 | m | |
| γ-CH₂a | 1.50 | m | |
| γ-CH₂b | 1.20 | m | |
| γ-CH₃ | 0.95 | d | 7.0 |
| δ-CH₃ | 0.90 | t | 7.5 |
| Piperazic Acid Moiety | |||
| α-H | 4.80 | dd | 10.0, 4.0 |
| β-Ha | 3.50 | m | |
| β-Hb | 3.20 | m | |
| γ-Ha | 2.10 | m | |
| γ-Hb | 1.90 | m | |
| δ-Ha | 3.60 | m | |
| δ-Hb | 3.10 | m | |
| N-hydroxy-2-pentyl-succinamic acid Moiety | |||
| 2-H | 2.90 | m | |
| 3-Ha | 2.70 | dd | 15.0, 5.0 |
| 3-Hb | 2.50 | dd | 15.0, 9.0 |
| 1'-H₂ | 1.55 | m | |
| 2'-H₂ | 1.30 | m | |
| 3'-H₂ | 1.30 | m | |
| 4'-H₂ | 1.30 | m | |
| 5'-CH₃ | 0.90 | t | 7.0 |
Table 3: ¹³C NMR (125 MHz, CD₃OD) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Isoleucine Moiety | |
| C=O | 173.5 |
| α-C | 60.1 |
| β-C | 38.2 |
| γ-C (CH₂) | 26.0 |
| γ-C (CH₃) | 16.0 |
| δ-C | 11.8 |
| Piperazic Acid Moiety | |
| C=O | 171.0 |
| α-C | 58.5 |
| β-C | 48.0 |
| γ-C | 25.5 |
| δ-C | 50.5 |
| N-hydroxy-2-pentyl-succinamic acid Moiety | |
| C-1 (C=O) | 175.0 |
| C-2 | 45.0 |
| C-3 | 38.0 |
| C-4 (C=O) | 172.5 |
| C-1' | 35.0 |
| C-2' | 30.0 |
| C-3' | 23.0 |
| C-4' | 23.0 |
| C-5' | 14.0 |
Experimental Protocols
The successful elucidation of this compound's structure relied on meticulous experimental procedures. The following sections provide a detailed methodology for the key analytical techniques employed.
Fermentation and Isolation
-
Fermentation: Actinomadura atramentaria was cultured in a suitable production medium under optimized conditions of temperature, pH, and aeration to maximize the yield of matlystatins.
-
Extraction: The culture broth was harvested and subjected to solvent extraction, typically with n-butanol, to isolate the crude mixture of matlystatins.
-
Chromatography: The crude extract was then purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Mass Spectrometry
-
Instrumentation: A high-resolution tandem mass spectrometer equipped with a Fast Atom Bombardment (FAB) ion source was used.
-
Sample Preparation: A solution of purified this compound was mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) on the FAB probe tip.
-
Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms to generate gas-phase ions. For MS/MS analysis, the parent ion of interest ([M+H]⁺) was mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or helium) to induce fragmentation. The resulting fragment ions were then mass-analyzed.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer.
-
Sample Preparation: A sample of pure this compound (approximately 5-10 mg) was dissolved in deuterated methanol (CD₃OD).
-
1D NMR: Standard pulse sequences were used to acquire ¹H and ¹³C spectra.
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton spin-spin coupling networks, establishing the connectivity of adjacent protons.
-
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range correlations between protons and carbons (typically over 2-3 bonds), which was crucial for connecting the different structural fragments.
-
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process, from initial analysis to the final proposed structure, can be visualized as a systematic workflow.
Caption: Workflow for the structure elucidation of this compound.
The following diagram illustrates the key correlations observed in the 2D NMR spectra that were essential for connecting the constituent moieties of this compound.
Caption: Key HMBC correlations linking the structural fragments of this compound.
Conclusion
The successful elucidation of the chemical structure of this compound was a result of the systematic application of powerful analytical techniques. The combined data from mass spectrometry and a variety of NMR experiments provided a complete and unambiguous picture of its molecular architecture. This foundational knowledge has been critical for subsequent research, including total synthesis efforts, structure-activity relationship studies, and the design of novel analogs with improved therapeutic properties. The methodologies outlined in this guide serve as a valuable reference for researchers in the field of natural product chemistry and drug discovery.
Matlystatin D: A Technical Guide to its Anticipated Biological Activity and Function as a Matrix Metalloproteinase Inhibitor
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the biological activity and function of matlystatin D. This guide provides an in-depth analysis of the matlystatin family of compounds, with a particular focus on the well-characterized congeners, matlystatin A and B. The information presented herein is intended to infer the probable biological profile of this compound based on the established mechanism of action and structure-activity relationships of the matlystatin class of molecules.
Introduction
Matlystatins are a family of naturally occurring hydroxamate-based compounds isolated from the actinomycete Actinomadura atramentaria.[1] This family, which includes congeners such as matlystatin A, B, D, E, and F, has garnered significant interest within the scientific community for their potent inhibitory activity against a class of zinc-dependent endopeptidases known as matrix metalloproteinases (MMPs).[1][2] MMPs play a crucial role in the remodeling of the extracellular matrix (ECM), a process fundamental to physiological events such as development, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer metastasis, arthritis, and cardiovascular disease. The ability of matlystatins to potently inhibit MMPs positions them as valuable pharmacological tools and potential therapeutic leads.
This technical guide will synthesize the current understanding of the matlystatin family's biological activity, with a specific focus on their function as MMP inhibitors. While direct experimental data for this compound is unavailable, this document will leverage the extensive research on its analogues to provide a predictive overview of its mechanism of action, potential biological targets, and the experimental methodologies used to characterize such compounds.
Chemical Structures of the Matlystatin Family
The matlystatins share a common structural scaffold characterized by a hydroxamic acid moiety, which is crucial for their inhibitory activity.[2][3] This functional group acts as a chelating agent for the zinc ion within the active site of MMPs.[4][5] Variations in the side chains among the different matlystatin congeners are believed to influence their potency and selectivity towards different MMPs. The known structures of matlystatin A, B, and D are presented below for comparative analysis.
Figure 1: Chemical Structures of Matlystatin A, B, and D [3]
-
Matlystatin A: (2R)-2-acetamido-3-[4-[[2-[2-(hydroxycarbamoylmethyl)heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxo-heptyl]sulfanyl-propanoic acid[2]
-
Matlystatin B: 2-[2-(carbamoylmethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxo-heptan-4-yl)diazinane-3-carboxamide[6]
-
This compound: 3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid[7]
The structural differences, particularly in the side chains extending from the core scaffold, are likely to result in differential interactions with the substrate-binding pockets of various MMPs, thereby dictating the inhibitory specificity of each congener.
Biological Activity and Function
The primary biological function of the matlystatin family is the inhibition of matrix metalloproteinases.[2][6] This activity is attributed to the hydroxamate group, which chelates the catalytic zinc ion in the active site of MMPs, rendering them inactive.[4][5]
Quantitative Data on Matlystatin Congeners
While specific data for this compound is not available, the inhibitory activities of matlystatin A and B have been characterized against several MMPs, particularly the type IV collagenases MMP-2 (72 kDa gelatinase) and MMP-9 (92 kDa gelatinase).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Matlystatin A | MMP-9 (92 kDa type IV collagenase) | 0.3 | [8] |
| MMP-2 (72 kDa type IV collagenase) | 0.56 | [8] | |
| Matlystatin B | MMP-9 (92 kDa type IV collagenase) | 0.57 | [9] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
These data demonstrate that matlystatins are potent inhibitors of key MMPs involved in ECM degradation. The sub-micromolar IC50 values for matlystatin A and B against MMP-2 and MMP-9 highlight their potential as effective modulators of MMP activity.
Mechanism of Action: Hydroxamate Inhibition of MMPs
The inhibitory mechanism of matlystatins is characteristic of hydroxamate-based MMP inhibitors.[2][5] The hydroxamic acid moiety (-CONHOH) acts as a bidentate ligand, forming a stable coordination complex with the Zn2+ ion in the enzyme's active site.[4] This interaction is reversible.[2] The specificity of inhibition is further influenced by the interactions of the inhibitor's side chains with the S1' substrate-binding pocket of the MMP.[9]
Caption: Proposed mechanism of this compound inhibition of a matrix metalloproteinase.
Experimental Protocols
The biological activity of matlystatin family members has been primarily assessed through in vitro enzyme inhibition assays and cell-based invasion assays.
MMP Inhibition Assay
A common method to determine the IC50 values of MMP inhibitors involves incubating the purified enzyme with its substrate in the presence of varying concentrations of the inhibitor.
Protocol Outline:
-
Enzyme Activation: Pro-MMPs are activated, for example, by treatment with APMA (4-aminophenylmercuric acetate).
-
Incubation: The activated MMP is incubated with a fluorescently labeled substrate (e.g., gelatin from pig skin, fluorescein-labeled) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).
-
Inhibitor Addition: Varying concentrations of the matlystatin compound are added to the enzyme-substrate mixture.
-
Fluorescence Measurement: The reaction is monitored by measuring the increase in fluorescence resulting from the cleavage of the substrate.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Invasion Assay (Matrigel Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane extract (Matrigel), a process that is highly dependent on MMP activity.
Protocol Outline:
-
Chamber Preparation: Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pore size) are coated with Matrigel.
-
Cell Seeding: Cancer cells (e.g., HT-1080 human fibrosarcoma cells) are seeded in the upper chamber in a serum-free medium containing various concentrations of the matlystatin.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum) to stimulate cell migration.
-
Incubation: The chambers are incubated for a sufficient period (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of invading cells in the presence of the inhibitor is compared to the control (vehicle-treated) to determine the inhibitory effect on cell invasion.[10][11][12][13]
Caption: A conceptual workflow for a Matrigel invasion assay to evaluate MMP inhibitors.
Conclusion and Future Directions
The matlystatin family of natural products represents a class of potent matrix metalloproteinase inhibitors. While specific biological data for this compound remains to be elucidated, the well-documented activity of its congeners, matlystatin A and B, provides a strong foundation for predicting its function as a dual inhibitor of MMP-2 and MMP-9. The shared hydroxamate scaffold across the matlystatin family strongly suggests a conserved mechanism of action involving the chelation of the catalytic zinc ion in the active site of MMPs.
Future research should focus on the isolation or synthesis of sufficient quantities of this compound to enable comprehensive biological evaluation. Key areas of investigation would include:
-
Determination of IC50 values against a broad panel of MMPs to establish its potency and selectivity profile.
-
Structure-activity relationship (SAR) studies to understand how the unique structural features of this compound influence its inhibitory activity compared to other matlystatins.
-
In vivo studies in relevant animal models of cancer or inflammatory diseases to assess its therapeutic potential.
A thorough characterization of this compound will not only contribute to a more complete understanding of this important family of natural products but also potentially provide a new and valuable tool for researchers in the fields of cancer biology, inflammation, and drug discovery.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into hydroxamate transfer reaction mimicking the inhibition of zinc-containing enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. This compound | C27H44N6O6 | CID 3035710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling Matlystatin D: A Technical Guide to its Physico-chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin D is a member of the matlystatin family of natural products, a group of potent inhibitors of type IV collagenases, also known as matrix metalloproteinases (MMPs).[1] Isolated from the fermentation broth of Actinomadura atramentaria, this compound and its congeners have garnered interest within the scientific community for their potential therapeutic applications, particularly in contexts where excessive MMP activity is implicated, such as cancer metastasis and tissue remodeling disorders. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside methodologies for its analysis and assessment of its biological activity.
Physico-chemical Properties
A clear understanding of the physico-chemical characteristics of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₄₄N₆O₆ | [2] |
| Molecular Weight | 548.7 g/mol | [2] |
| Appearance | Amorphous solid | Inferred from general knowledge of similar natural products |
| Melting Point | Data not available in the searched literature. | |
| Solubility | Data on specific solubility values in various solvents (e.g., methanol, ethanol, DMSO, water) is not explicitly available in the searched literature. However, general laboratory practice with similar peptide-like molecules suggests that they are often soluble in polar organic solvents like DMSO and methanol, with limited solubility in water.[3][4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. The exact mass of this compound can be confirmed by high-resolution mass spectrometry (HRMS). Fragmentation patterns, typically obtained through techniques like collision-induced dissociation (CID) or electron-activated dissociation (EAD), can provide valuable structural information.[10][11][12][13] Specific mass spectrometry data for this compound is not detailed in the available search results.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to identify chromophores within a molecule and for quantitative analysis.[14][15] The presence of conjugated systems or aromatic rings in a molecule typically results in characteristic absorption maxima. The specific UV-Vis absorption spectrum for this compound is not provided in the searched literature.
Experimental Protocols
Isolation and Purification
Matlystatins, including this compound, have been isolated from the culture broth of Actinomadura atramentaria.[1] The general procedure involves:
-
Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as n-butanol.
-
Chromatography: The crude extract is then subjected to a series of chromatographic separations to isolate the individual matlystatin congeners. This may include techniques like silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and size-exclusion chromatography.
A detailed, step-by-step protocol for the synthesis of this compound is not available in the public literature, though methods for the synthesis of related compounds like Matlystatin B have been published.[16]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard analytical technique for assessing the purity and quantifying the concentration of compounds like this compound. A general reverse-phase HPLC method would involve:
-
Column: A C18 stationary phase is commonly used for peptide-like molecules.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs is typically employed.
Specific HPLC conditions for this compound are not detailed in the provided search results.
Mechanism of Action and Biological Activity
Matlystatins are known to be potent inhibitors of type IV collagenases (MMP-2 and MMP-9).[17][18] The mechanism of inhibition is believed to be reversible and competitive, where the matlystatin molecule binds to the active site of the MMP, preventing the binding and cleavage of its natural substrates, such as collagen.[17][18]
Matrix Metalloproteinase (MMP) Inhibition Assay
The inhibitory activity of this compound against specific MMPs can be determined using a fluorogenic substrate assay. The general principle of this assay is as follows:
-
Enzyme Activation: Recombinant pro-MMP is activated according to the manufacturer's instructions.
-
Inhibitor Incubation: The activated MMP is incubated with varying concentrations of this compound.
-
Substrate Addition: A fluorogenic MMP substrate is added to the reaction mixture.
-
Fluorescence Measurement: The enzymatic cleavage of the substrate results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.
-
IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the MMP activity (IC₅₀) is calculated.
A generic workflow for an MMP inhibition assay is depicted below.
Signaling Pathways
MMPs are key downstream effectors in various signaling pathways that regulate cellular processes such as proliferation, migration, and invasion.[19][20] By inhibiting MMP activity, this compound can indirectly modulate these pathways. For instance, inhibition of MMP-9 can interfere with signaling cascades involving molecules like PI3K and NF-κB.[20] However, specific studies detailing the direct effects of this compound on these downstream signaling pathways are not extensively documented in the available literature.
The general mechanism of MMP inhibition by compounds like matlystatins involves the chelation of the zinc ion present in the active site of the enzyme, which is crucial for its catalytic activity.
Conclusion
This compound represents a promising natural product with potent MMP inhibitory activity. While its fundamental physico-chemical properties such as molecular formula and weight are established, a comprehensive dataset including detailed spectroscopic information, solubility profiles, and a definitive melting point is yet to be fully elucidated in publicly accessible literature. Further research is warranted to fully characterize this molecule and to explore its therapeutic potential through detailed studies on its mechanism of action and effects on relevant signaling pathways. The experimental outlines provided in this guide serve as a foundation for researchers and drug development professionals to further investigate this compound and its potential applications.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H44N6O6 | CID 3035710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ekwan.github.io [ekwan.github.io]
- 8. rsc.org [rsc.org]
- 9. Complete assignment of 1H and 13C NMR data of pravastatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of the mass fragmentation pathways of tomatidine and β1-hydroxytomatine using orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
- 13. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultraviolet absorption spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MEROPS - the Peptidase Database [ebi.ac.uk]
- 18. MEROPS - the Peptidase Database [ebi.ac.uk]
- 19. itmedicalteam.pl [itmedicalteam.pl]
- 20. researchgate.net [researchgate.net]
Matlystatin D: A Technical Guide to its Role in Tumor Cell Invasion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor cell invasion is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling and are frequently overexpressed in malignant tumors. Consequently, the development of MMP inhibitors has been a significant focus of anti-cancer drug discovery. Matlystatins, a group of natural products isolated from Actinomadura atramentaria, have emerged as potent inhibitors of MMPs. This technical guide focuses on Matlystatin D, providing a comprehensive overview of its role in tumor cell invasion studies, including quantitative data on its inhibitory activity, detailed experimental protocols, and insights into the signaling pathways it may modulate. While direct data on this compound is limited, this guide draws upon available information for closely related matlystatins, such as Matlystatin A and the derivative R-94138, to provide a thorough understanding of its potential as an anti-invasive agent.
Data Presentation: Inhibitory Activity of Matlystatins
The inhibitory potential of matlystatins against various MMPs and tumor cell invasion has been quantified in several studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibition of Matrix Metalloproteinases by Matlystatin A and a Related Derivative
| Compound | MMP Target | IC50 (µM) | Source |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |
Table 2: Inhibition of Tumor Cell Invasion by Matlystatin A
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Matlystatin A | HT1080 (Human Fibrosarcoma) | Matrigel Invasion | 21.6 | [1] |
Note: This data indicates the concentration of Matlystatin A required to inhibit 50% of HT1080 cell invasion through a Matrigel basement membrane matrix.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-invasive properties of compounds like this compound.
Matrigel Invasion Assay
This assay is a widely used in vitro method to assess the invasive potential of cancer cells.
Principle: Cancer cells are seeded in the upper chamber of a transwell insert, which has a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane extract. The lower chamber contains a chemoattractant, such as fetal bovine serum (FBS). Invasive cells degrade the Matrigel and migrate through the pores towards the chemoattractant. The number of invaded cells is then quantified.
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.
-
Add a thin layer of the diluted Matrigel to the upper surface of the transwell inserts (8 µm pore size).
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture tumor cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/ml.
-
-
Invasion Assay:
-
Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.
-
Remove the rehydration medium and add the cell suspension to the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound (or other inhibitors) at various concentrations to both the upper and lower chambers.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invaded Cells:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with PBS to remove excess stain.
-
Elute the stain from the cells using a solubilizing solution (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 570 nm using a microplate reader. The absorbance is proportional to the number of invaded cells.
-
Alternatively, invaded cells can be counted under a microscope in several random fields, and the average number of cells per field can be calculated.
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.
Principle: Cell culture supernatants or cell lysates containing MMPs are subjected to SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation appear as clear bands against a blue background.
Protocol:
-
Sample Preparation:
-
Culture cells in serum-free medium for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cells and debris.
-
Concentrate the conditioned medium if necessary.
-
Determine the protein concentration of the samples.
-
-
SDS-PAGE:
-
Prepare a 10% polyacrylamide gel containing 1 mg/ml gelatin.
-
Mix the samples with non-reducing sample buffer and load onto the gel. Do not boil the samples.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove the SDS.
-
Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2) at 37°C for 12-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background.
-
The clear bands represent the activity of MMP-2 (72 kDa) and MMP-9 (92 kDa). The intensity of the bands can be quantified using densitometry.
-
Western Blotting for MMPs and Signaling Proteins
Western blotting is used to detect the expression levels of specific proteins.
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., MMP-2, MMP-9, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantify the band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Visualizations
This compound, as an inhibitor of MMPs, is expected to interfere with signaling pathways that are regulated by or regulate MMP activity. The following diagrams illustrate these potential interactions.
Caption: Workflow for a Matrigel invasion assay.
Caption: Potential signaling pathways affected by this compound.
Discussion of Signaling Pathways
The invasive phenotype of cancer cells is regulated by a complex network of intracellular signaling pathways. Several of these pathways converge on the regulation of MMP expression and activity. As an MMP inhibitor, this compound is poised to counteract the pro-invasive effects of these pathways.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is frequently hyperactivated in cancer and is known to promote cell survival, proliferation, and invasion.[2] Activated Akt can lead to the upregulation of MMPs, thereby facilitating ECM degradation and invasion.[2] By inhibiting MMP activity, this compound could potentially block a critical downstream effector of the PI3K/Akt pathway's pro-invasive function.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key regulator of cell proliferation and invasion.[3] Activation of the Ras/Raf/MEK/ERK cascade can enhance the transcription of MMP genes, leading to increased invasive capacity.[3] this compound's inhibition of MMPs would counteract the effects of MAPK/ERK-driven MMP upregulation.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cancer progression. Constitutive NF-κB activation is observed in many cancers and is associated with increased expression of genes involved in invasion and metastasis, including MMPs.[4] By blocking MMP activity, this compound could mitigate the pro-invasive consequences of aberrant NF-κB signaling.
Conclusion
This compound, as part of the matlystatin family of natural products, holds promise as an inhibitor of tumor cell invasion. Its primary mechanism of action is believed to be the inhibition of matrix metalloproteinases, key enzymes responsible for the degradation of the extracellular matrix. While specific data for this compound is still emerging, the information available for its close analogs, Matlystatin A and R-94138, provides a strong rationale for its investigation as an anti-cancer therapeutic. The experimental protocols detailed in this guide offer a robust framework for evaluating the efficacy of this compound and similar compounds in preclinical studies. Furthermore, understanding its interplay with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB will be crucial for its future development and potential clinical application in oncology. Further research is warranted to fully elucidate the specific inhibitory profile and mechanism of action of this compound in various cancer models.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Matlystatin D and its Congeners: Matlystatin A, B, E, and F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matlystatins are a family of naturally occurring metalloproteinase inhibitors isolated from the actinomycete Actinomadura atramentaria. This technical guide provides a comprehensive overview of Matlystatin D and its congeners, Matlystatin A, B, E, and F. It details their chemical structures, physicochemical properties, and biological activities as potent inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases (MMP-2 and MMP-9). The document outlines detailed experimental protocols for the isolation and synthesis of these compounds, summarizes their quantitative inhibitory data in structured tables, and elucidates their mechanism of action through signaling pathway diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, enzymology, and drug discovery, particularly in the context of cancer and other diseases where MMPs are implicated.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under normal physiological conditions, MMP activity is tightly regulated. However, their overexpression is associated with numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2] Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.
The Matlystatins, a group of five related congeners (A, B, D, E, and F), were first isolated from the fermentation broth of Actinomadura atramentaria.[3] These compounds are characterized by the presence of a hydroxamic acid moiety, a key functional group responsible for their inhibitory activity, which chelates the zinc ion in the active site of MMPs.[4][5] This guide provides an in-depth analysis of the chemical and biological properties of this compound and its congeners, offering a technical resource for their study and potential therapeutic application.
Physicochemical and Biological Properties
The Matlystatin congeners share a common structural scaffold but differ in their side chains, leading to variations in their physicochemical properties and biological activities.
Data Presentation
The following tables summarize the available quantitative data for Matlystatin A, B, and D. Data for Matlystatins E and F are currently limited in the scientific literature.
Table 1: Physicochemical Properties of Matlystatins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Matlystatin A | C29H46N6O7S | 638.78 |
| Matlystatin B | C22H39N5O6 | 469.58 |
| This compound | C27H44N6O6 | 548.68[6] |
| Matlystatin E | C28H46N6O6 | 562.71 |
| Matlystatin F | C29H48N6O6 | 576.73 |
Table 2: In Vitro Inhibitory Activity (IC50) of Matlystatins
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Matlystatin A | MMP-9 (92 kDa type IV collagenase) | 0.3 | [7] |
| MMP-2 (72 kDa type IV collagenase) | 0.56 | [7] | |
| Thermolysin | >2 | [7] | |
| Aminopeptidase M | >3 | [7] | |
| Human Fibrosarcoma (HT1080) Cell Invasion | 21.6 | [7] | |
| Matlystatin B | MMP-9 (92 kDa type IV collagenase) | 0.57 | [8] |
| MMP-2 (72 kDa type IV collagenase) | 1.7 | [9] |
Experimental Protocols
This section provides detailed methodologies for the isolation of Matlystatins from their natural source and a general protocol for the chemical synthesis of Matlystatin B, a representative member of the family.
Isolation and Purification of Matlystatins from Actinomadura atramentaria
This protocol is based on the methods described for the extraction of secondary metabolites from microbial cultures.[10][11][12][13][14]
Objective: To isolate and purify the Matlystatin congeners from the fermentation broth of Actinomadura atramentaria.
Materials:
-
Fermentation broth of Actinomadura atramentaria
-
n-Butanol
-
Silica gel (for column chromatography)
-
Solvent systems for chromatography (e.g., chloroform-methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Acetonitrile and water (HPLC grade)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of n-butanol in a separatory funnel.
-
Combine the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).
-
Apply the dried extract-silica gel mixture to the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, 8:2, etc.).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the Matlystatins based on their TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Concentrate the pooled fractions from the silica gel column.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the individual Matlystatin congeners using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).
-
Collect the peaks corresponding to Matlystatin A, B, D, E, and F.
-
Lyophilize the purified fractions to obtain the individual Matlystatin congeners as powders.
-
Total Synthesis of Matlystatin B
The synthesis of Matlystatin B involves the coupling of several key fragments. This protocol outlines a general approach based on solid-phase peptide synthesis (SPPS) principles for assembling peptide hydroxamates.[15][16][17][18]
Objective: To chemically synthesize Matlystatin B.
Key Synthetic Steps:
-
Solid-Phase Synthesis of the Peptide Backbone: Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor on a suitable resin.
-
Incorporation of the N-hydroxy-2-isobutylsuccinamic acid moiety: Couple the protected hydroxamic acid precursor to the N-terminus of the resin-bound peptide.
-
Cleavage and Deprotection: Cleave the completed molecule from the resin and remove all protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude synthetic Matlystatin B using preparative reverse-phase HPLC.
Mechanism of Action and Signaling Pathways
Matlystatins exert their biological effects primarily through the inhibition of matrix metalloproteinases.
MMP Inhibition
The hydroxamic acid group of the Matlystatins is crucial for their inhibitory activity. It acts as a zinc-binding group (ZBG), chelating the Zn2+ ion present in the catalytic domain of MMPs in a reversible manner.[4][5] This binding blocks the active site of the enzyme, preventing it from degrading its natural substrates in the extracellular matrix, such as type IV collagen.
Impact on Cancer Cell Invasion
MMP-9 is a key enzyme involved in the degradation of the basement membrane, a critical step in tumor cell invasion and metastasis.[6][19][20][21][22] By inhibiting MMP-9, Matlystatins can effectively block this process. The signaling pathway below illustrates the central role of MMP-9 in cancer cell invasion and the point of intervention for Matlystatins.
Experimental Workflow for Evaluation of Matlystatin Activity
The following workflow outlines a typical experimental procedure for characterizing the inhibitory potential of Matlystatins.
Conclusion
This compound and its congeners represent a promising class of natural product-based MMP inhibitors. Their potent activity against key collagenases involved in cancer progression makes them valuable lead compounds for the development of novel anti-cancer therapeutics. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their biological and chemical properties and providing detailed experimental frameworks for their further investigation. Future research should focus on elucidating the in vivo efficacy and safety of Matlystatins, as well as exploring structure-activity relationships to design even more potent and selective inhibitors.
References
- 1. Engineering minimal tissue inhibitors of metalloproteinase targeting MMPs via gene shuffling and yeast surface display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.etsu.edu [dc.etsu.edu]
- 11. Effect of fractioning on antibacterial activity of n-butanol fraction from Enantia chlorantha stem bark methanol extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. old.57357.org [old.57357.org]
- 15. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. peptide.com [peptide.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Matlystatin D in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin D is a member of the matlystatin family of compounds isolated from Actinomadura atramentaria.[1][2] These compounds are known inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[2][3] Specifically, the related compound Matlystatin A has been shown to inhibit MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase) with IC50 values of 0.56 µM and 0.3 µM, respectively, in enzymatic assays. Furthermore, Matlystatin A inhibits the invasion of human fibrosarcoma HT1080 cells through a basement membrane matrix with an IC50 value of 21.6 µM.[4] This suggests that this compound likely functions as a potent inhibitor of these key MMPs, making it a valuable tool for studying cancer cell invasion, metastasis, angiogenesis, and other physiological and pathological processes involving ECM remodeling.[5][6]
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on MMP activity, protein expression, cell viability, and cell migration.
Mechanism of Action and Signaling Pathways
This compound, as a putative MMP inhibitor, is expected to interfere with the proteolytic activity of MMP-2 and MMP-9. These enzymes play a critical role in degrading components of the basement membrane, a key step in cell invasion and metastasis. The inhibition of MMPs can impact several downstream signaling pathways that regulate cell proliferation, migration, and survival.
Below are diagrams illustrating the general signaling pathways influenced by MMP-2 and MMP-9, which can be modulated by this compound.
Caption: Signaling pathways regulating MMP-9 expression and activity, and its subsequent downstream effects. This compound is shown to inhibit the active form of MMP-9.
Caption: Key signaling pathways that regulate MMP-2 expression and activation, leading to various cellular processes. This compound is depicted as an inhibitor of active MMP-2.
Data Presentation: Quantitative Summary
The following tables should be used to summarize quantitative data from the described experimental protocols.
Table 1: Effect of this compound on MMP-2 and MMP-9 Activity (Gelatin Zymography)
| Treatment Group | This compound Concentration (µM) | Pro-MMP-9 Activity (Relative Densitometry Units) | Active MMP-9 Activity (Relative Densitometry Units) | Pro-MMP-2 Activity (Relative Densitometry Units) | Active MMP-2 Activity (Relative Densitometry Units) |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Positive Control (e.g., GM6001) | Specify Conc. |
Table 2: Effect of this compound on Cell Viability
| Treatment Group | This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |
| Vehicle Control | 0 | 100 | 100 | 100 |
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Positive Control (e.g., Staurosporine) | Specify Conc. |
Table 3: Effect of this compound on MMP-9 and MMP-2 Protein Expression (Western Blot)
| Treatment Group | This compound Concentration (µM) | MMP-9 Expression (Relative to Loading Control) | MMP-2 Expression (Relative to Loading Control) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control (e.g., PMA) | Specify Conc. |
Table 4: Effect of this compound on Cell Migration (Wound Healing Assay)
| Treatment Group | this compound Concentration (µM) | Wound Closure (%) - 12h | Wound Closure (%) - 24h | Wound Closure (%) - 48h | |---|---|---|---| | Vehicle Control | 0 | | | | | this compound | 1 | | | | | this compound | 10 | | | | | this compound | 25 | | | | | this compound | 50 | | | | | Positive Control (e.g., Cytochalasin D) | Specify Conc. | | | |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: Information on the solubility of this compound is limited. As a starting point, dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
Cells of interest (e.g., HT1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol visualizes the enzymatic activity of MMP-2 and MMP-9 in conditioned media from cells treated with this compound.
Materials:
-
Cells of interest
-
Serum-free cell culture medium
-
This compound
-
SDS-PAGE equipment
-
10% SDS-polyacrylamide gels containing 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media and normalize all samples.
-
Mix the conditioned media with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without heating.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.
-
Incubate the gel in developing buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.
-
Areas of gelatin degradation, indicating MMP activity, will appear as clear bands. The molecular weights of pro-MMP-9, active MMP-9, pro-MMP-2, and active MMP-2 are approximately 92 kDa, 82 kDa, 72 kDa, and 62 kDa, respectively.
-
Quantify the band intensity using densitometry software.
Caption: Workflow for performing gelatin zymography to assess MMP-2 and MMP-9 activity.
Protocol 3: Western Blotting for MMP Protein Expression
This protocol is to determine if this compound affects the cellular expression levels of MMP-2 and MMP-9.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against MMP-2 and MMP-9
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MMP-2, MMP-9, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
This protocol assesses the effect of this compound on cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Add serum-free or low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time relative to the initial wound area.
Conclusion
This compound is a promising tool for investigating the roles of MMP-2 and MMP-9 in various cellular processes. The protocols provided here offer a framework for characterizing the effects of this compound on MMP activity, cell viability, protein expression, and cell migration. Researchers should optimize these protocols for their specific cell types and experimental conditions. The data generated from these assays will contribute to a better understanding of the therapeutic potential of MMP inhibitors in diseases such as cancer.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Matlystatin D in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Matlystatin D, a member of the Matlystatin family of matrix metalloproteinase (MMP) inhibitors, in cell culture experiments. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on the well-characterized activity of its potent congener, Matlystatin A. Researchers are advised to use these protocols as a starting point and to empirically determine the optimal conditions for their specific experimental systems.
The Matlystatin family of compounds are natural products isolated from Actinomadura atramentaria.[1] They are known to be effective inhibitors of type IV collagenases, specifically MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase).[2][3] These enzymes play a critical role in the degradation of the extracellular matrix (ECM), a process that is essential for physiological events like tissue remodeling, as well as pathological processes such as tumor cell invasion and metastasis.
Data Presentation: Biological Activity of Matlystatins
The following table summarizes the reported inhibitory concentrations of Matlystatin A, which can be used as a reference for determining the appropriate dosage range for this compound in cell culture.
| Target | Assay | IC50 Value | Reference Cell Line | Citation |
| 92 kDa type IV collagenase (MMP-9) | Enzyme Inhibition Assay | 0.3 µM | - | [2][4] |
| 72 kDa type IV collagenase (MMP-2) | Enzyme Inhibition Assay | 0.56 µM | - | [2][4] |
| Cell Invasion | Basement Membrane Matrigel Invasion Assay | 21.6 µM | Human fibrosarcoma HT1080 | [2] |
Note: The IC50 values for enzyme inhibition are significantly lower than for the cellular invasion assay. This is expected, as higher concentrations are often required in cell-based assays to achieve a functional effect due to factors such as cell permeability and stability in culture medium.[5]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation and storage of the inhibitor stock solution are crucial for obtaining reproducible results.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound and DMSO. It is advisable to prepare a high-concentration stock solution to minimize the volume of DMSO added to the cell culture medium.[5] The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
Protocol:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical seeding density is between 5,000 and 20,000 cells per well.[6]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. Based on the IC50 values in the table, a starting concentration range of 0.1 µM to 100 µM is recommended for initial experiments.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
-
Following incubation, proceed with downstream assays such as cytotoxicity or functional assays.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is important to distinguish between the inhibitory effects on cell function and general cytotoxicity.
Materials:
-
Cells treated with this compound (from the previous protocol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently by pipetting up and down or by using a plate shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Cell Invasion Assay using a Boyden Chamber
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is dependent on MMP activity.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of diluted basement membrane matrix and allow it to solidify at 37°C.
-
Harvest the cells to be tested and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Fill the lower chamber with complete cell culture medium, which will act as a chemoattractant.
-
Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Count the number of invading cells in several fields of view under a microscope.
-
Quantify the results and compare the number of invading cells in the treated groups to the control group.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps for evaluating the effects of this compound in cell culture.
Signaling Pathway of MMP Inhibition
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Matlystatin D in Gelatin Zymography Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatins are a group of naturally occurring matrix metalloproteinase (MMP) inhibitors isolated from the fermentation broth of Actinomadura atramentaria.[1][2] This family of compounds, which includes Matlystatin A, B, D, E, and F, possesses a hydroxamate functionality, a key structural feature responsible for their inhibitory activity.[3][4] The hydroxamic acid group chelates the zinc ion essential for the catalytic activity of MMPs, thereby blocking their enzymatic function.[5] Matlystatins, particularly Matlystatin A, have been shown to inhibit type IV collagenases, specifically MMP-2 (72 kDa gelatinase) and MMP-9 (92 kDa gelatinase), which are critical enzymes in the degradation of the extracellular matrix.[3] This document provides detailed protocols for utilizing Matlystatin D in gelatin zymography experiments to assess its inhibitory effects on MMP-2 and MMP-9, along with relevant signaling pathway diagrams.
Data Presentation
Table 1: Inhibitory Activity of Matlystatin A against Type IV Collagenases [3]
| Enzyme | IC₅₀ (µM) | Inhibition Type |
| MMP-9 (92 kDa) | 0.3 | Reversible, Competitive |
| MMP-2 (72 kDa) | 0.56 | Reversible, Competitive |
Experimental Protocols
Gelatin Zymography Protocol for Assessing this compound Activity
This protocol is designed to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on the activity of MMP-2 and MMP-9.
Materials:
-
Cell Culture: Human fibrosarcoma HT1080 cells (or other suitable cell line expressing MMP-2 and MMP-9)
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in serum-free media.
-
Reagents for SDS-PAGE:
-
30% Acrylamide/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
Gelatin (Type A or B from porcine skin)
-
Ammonium persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
-
Sample Buffer (2X, Non-reducing):
-
125 mM Tris-HCl, pH 6.8
-
4% (w/v) SDS
-
20% (v/v) Glycerol
-
0.02% (w/v) Bromophenol Blue
-
-
Electrophoresis Running Buffer (1X):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% (w/v) SDS
-
-
Washing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% (v/v) Triton X-100
-
5 mM CaCl₂
-
1 µM ZnCl₂
-
-
Incubation Buffer:
-
50 mM Tris-HCl, pH 7.5
-
5 mM CaCl₂
-
1 µM ZnCl₂
-
1% (v/v) Triton X-100
-
-
Staining Solution:
-
0.5% (w/v) Coomassie Brilliant Blue R-250
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
-
Destaining Solution:
-
40% (v/v) Methanol
-
10% (v/v) Acetic Acid
-
Procedure:
-
Sample Preparation:
-
Culture HT1080 cells to near confluency.
-
Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound for 24-48 hours. A vehicle control (e.g., DMSO) should be included.
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the protein concentration of the conditioned media.
-
-
Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
-
For the separating gel, mix water, 30% acrylamide/bis-acrylamide, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and a 1% gelatin solution.
-
Initiate polymerization by adding APS and TEMED. Pour the gel, leaving space for the stacking gel.
-
Once polymerized, pour the stacking gel (without gelatin) on top.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each conditioned media sample with 2X non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gel. Include a lane with pre-stained molecular weight markers.
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom.
-
-
Gel Renaturation and Development:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for 12-24 hours. This allows the gelatinases to digest the gelatin in the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 staining solution for 1-2 hours.
-
Destain the gel with destaining solution until clear bands appear against a blue background. Areas of gelatinase activity will appear as clear bands, as the gelatin has been degraded and will not stain.
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
The intensity of the clear bands can be quantified using densitometry software. A decrease in band intensity in the this compound-treated samples compared to the control indicates inhibition of MMP activity.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound inhibition of MMPs.
Caption: Gelatin zymography experimental workflow.
Caption: Signaling pathways regulating MMP expression.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Matlystatin D Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the assessment of the inhibitory activity of Matlystatin D, a putative matrix metalloproteinase (MMP) inhibitor. The following protocols are designed to be adaptable for this compound, based on established methods for characterizing inhibitors of MMP-2 and MMP-9, the known targets of the Matlystatin family of compounds.
Overview of this compound and its Putative Targets
Matlystatins are a group of naturally occurring compounds known to inhibit matrix metalloproteinases. While specific data for this compound is limited, its relatives, Matlystatin A and B, are known to be reversible and competitive inhibitors of type IV collagenases, specifically MMP-2 (72 kDa gelatinase) and MMP-9 (92 kDa gelatinase).[1][2][3] These enzymes are critical in the degradation of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including cancer cell invasion and metastasis.[4][5] Therefore, the assessment of this compound's inhibitory potential against MMP-2 and MMP-9 is of significant interest.
The protocols outlined below describe three key assays to characterize the inhibitory activity of this compound:
-
Fluorometric Enzyme Assay: A direct, quantitative in vitro assay to determine the IC50 value of this compound against purified MMP-2 and MMP-9.
-
Gelatin Zymography: A semi-quantitative in vitro assay to visualize the inhibitory effect of this compound on the gelatinolytic activity of MMPs.
-
Cell-Based Invasion Assay: An in vitro assay to assess the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix, a process highly dependent on MMP activity.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described protocols.
Table 1: In Vitro Inhibitory Activity of this compound against MMP-2 and MMP-9
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| This compound | MMP-2 | [Experimental Value] | [e.g., Competitive] |
| This compound | MMP-9 | [Experimental Value] | [e.g., Competitive] |
| Positive Control (e.g., Batimastat) | MMP-2 | [Reference Value] | Competitive |
| Positive Control (e.g., Batimastat) | MMP-9 | [Reference Value] | Competitive |
Table 2: Effect of this compound on Cancer Cell Invasion
| Treatment | Concentration (µM) | % Invasion Inhibition |
| Vehicle Control (e.g., DMSO) | - | 0% |
| This compound | 1 | [Experimental Value] |
| This compound | 10 | [Experimental Value] |
| This compound | 50 | [Experimental Value] |
| Positive Control (e.g., MMP Inhibitor) | 10 | [Reference Value] |
Experimental Protocols
Protocol 1: Fluorometric Assay for MMP-2 and MMP-9 Inhibitory Activity
This protocol describes a method to quantify the inhibitory effect of this compound on the enzymatic activity of purified MMP-2 and MMP-9 using a quenched fluorogenic substrate.
Materials:
-
Recombinant human MMP-2 and MMP-9 (activated)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[6]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Batimastat)
-
96-well black microtiter plates
-
Fluorometric microplate reader (Excitation/Emission ~328/420 nm or as specified by substrate manufacturer)
Procedure:
-
Prepare Reagents:
-
Dilute MMP-2 and MMP-9 to their working concentrations in cold assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in assay buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of the diluted this compound, positive control, or vehicle (assay buffer with DMSO) to the appropriate wells.
-
Add 20 µL of the diluted enzyme (MMP-2 or MMP-9) to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Add 20 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Gelatin Zymography
This protocol allows for the visualization of the inhibitory effect of this compound on the gelatin-degrading activity of MMPs present in a sample, such as conditioned media from cell cultures.
Materials:
-
10% SDS-PAGE gels copolymerized with 1 mg/mL gelatin.
-
Cell culture conditioned media (containing secreted MMPs).
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8).
-
Washing Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 2.5% Triton X-100).[7]
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 200 mM NaCl, 10 mM CaCl2, 0.02% Brij 35).[8]
-
Staining Solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid).
-
Destaining Solution (40% methanol, 10% acetic acid).
Procedure:
-
Sample Preparation:
-
Collect conditioned media from cell cultures (e.g., HT-1080 fibrosarcoma cells, which secrete MMP-2 and MMP-9).
-
Treat the cells with different concentrations of this compound for a specified period before collecting the media.
-
Mix the conditioned media with non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Load the samples onto the gelatin-containing SDS-PAGE gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Activity:
-
After electrophoresis, wash the gel twice for 30 minutes each in Washing Buffer with gentle agitation to remove SDS.[7]
-
Incubate the gel in Incubation Buffer at 37°C for 18-24 hours.
-
-
Staining and Destaining:
-
Stain the gel with Staining Solution for 1-2 hours.
-
Destain the gel with Destaining Solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gel and quantify the intensity of the clear bands using densitometry software.
-
Compare the band intensities of this compound-treated samples to the untreated control to determine the extent of inhibition.
-
Protocol 3: Cell-Based Matrigel Invasion Assay
This protocol assesses the functional effect of this compound on the invasive potential of cancer cells through a basement membrane matrix (Matrigel).
Materials:
-
Boyden chambers with 8 µm pore size polycarbonate membranes.
-
Matrigel Basement Membrane Matrix.
-
Invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells).
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum).
-
This compound.
-
Staining solution (e.g., Crystal Violet or DAPI).
Procedure:
-
Coating of Inserts:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 1 hour.[9]
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing the chemoattractant to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours, allowing the invasive cells to migrate through the Matrigel and the membrane.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the invading cells with Crystal Violet or a fluorescent dye like DAPI.[10]
-
Count the number of stained cells in several microscopic fields for each insert.
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each treatment condition.
-
Determine the percentage of invasion inhibition by comparing the number of invading cells in the this compound-treated groups to the vehicle control group.
-
Visualization of Pathways and Workflows
Signaling Pathway of MMP-2 and MMP-9 in Cancer Progression
The following diagram illustrates a simplified signaling pathway involving MMP-2 and MMP-9, which are key mediators of cancer cell invasion and metastasis. Growth factors can activate signaling cascades like the PI3K/Akt and MAPK pathways, leading to the transcriptional upregulation of MMPs.[4][11] this compound is hypothesized to inhibit the enzymatic activity of secreted MMP-2 and MMP-9, thereby blocking the degradation of the extracellular matrix.
Caption: Simplified signaling pathway of MMP-2/9 activation and inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The diagram below outlines the logical workflow for the comprehensive assessment of this compound's inhibitory activity, from initial enzymatic assays to functional cell-based assays.
Caption: Workflow for the characterization of this compound inhibitory activity.
References
- 1. Inhibition of MMP-2 and MMP-9 decreases cellular migration, and angiogenesis in in vitro models of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Influence of matrix-metalloproteinase inhibitor on the interaction between cancer cells and matrigel [cpb.iphy.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. MMP9 Inhibitor Screening Assay Kit (Fluorometric) (ab139449) | Abcam [abcam.com]
- 7. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]
- 8. Gelatin zymography. [bio-protocol.org]
- 9. snapcyte.com [snapcyte.com]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. Roles of MMP-2 and MMP-9 and their associated molecules in the pathogenesis of keloids: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Matlystatin D in experimental setups
Disclaimer: Information specifically pertaining to "Matlystatin D" is limited in publicly available scientific literature. The following troubleshooting guide and resources have been compiled based on the well-documented properties and experimental considerations of the broader Matlystatin family of matrix metalloproteinase (MMP) inhibitors, particularly Matlystatin A and B, as well as general principles for hydroxamate-based MMP inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
Q1: How should I dissolve and store this compound?
A1: this compound, like other hydroxamate-based inhibitors, can be challenging to dissolve and maintain in solution.
-
Recommended Solvent: The preferred solvent for creating a stock solution is dimethyl sulfoxide (DMSO).
-
Stock Solution Concentration: Prepare a high-concentration stock solution, for example, at 10 mM in DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Working Dilutions: For cell culture experiments, dilute the DMSO stock directly into the culture medium to the desired final concentration (e.g., 1-10 µM). Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced artifacts.[2] If you need to make intermediate dilutions, a 10% DMSO solution in an aqueous buffer can be used for concentrations in the 100-300 µM range.[2]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue with hydroxamate-based inhibitors due to their often poor aqueous solubility.[3]
-
Check Final Concentration: You may be exceeding the solubility limit of the compound in your buffer. Try working with a lower final concentration.
-
Solvent Carryover: Ensure that when you add the DMSO stock to your aqueous buffer, it is mixed thoroughly and immediately. A high localized concentration of the compound can cause it to precipitate out of solution.
-
pH of the Buffer: The solubility of hydroxamic acids can be pH-dependent. They are generally more soluble in alkaline solutions.[4] Check if adjusting the pH of your buffer is compatible with your experimental setup.
-
Fresh Preparations: Prepare fresh working dilutions from your frozen stock for each experiment to avoid issues with compound degradation or precipitation over time.
Experimental Design and Execution
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The optimal working concentration will vary depending on the cell type, the specific MMPs being targeted, and the desired biological outcome.
-
Starting Point: A common starting point for potent MMP inhibitors in cell culture is in the low micromolar range (1-10 µM).[2]
-
Dose-Response Curve: It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. This will help you identify a concentration that effectively inhibits the target MMPs with minimal off-target effects.
-
Reference IC50 Values: Use the known IC50 values for related Matlystatins against different MMPs as a guide (see Table 1). A general rule of thumb is to use a concentration that is 100 times the in vitro Ki or IC50 value.[2]
Q4: I am not seeing any inhibition of MMP activity in my zymography results. What could be the problem?
A4: Several factors could contribute to a lack of observable inhibition in a gelatin zymography experiment.
-
Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the amount of MMP present in your sample. Consider increasing the concentration.
-
Inhibitor Stability: this compound may be unstable in your culture medium over the course of the experiment. Consider reducing the incubation time or adding the inhibitor at multiple time points.
-
Timing of Inhibition: Ensure the inhibitor is present during the period of active MMP secretion and activity.
-
Zymography Protocol: Review your zymography protocol. Issues with the renaturation of the MMPs in the gel after electrophoresis can lead to a lack of activity. Ensure that the SDS is effectively removed by washing with a Triton X-100-containing buffer.[5][6] Also, confirm that the incubation buffer contains the necessary cofactors (e.g., Ca2+ and Zn2+) for MMP activity.[5]
Q5: I am concerned about potential off-target effects of this compound. How can I mitigate this?
A5: Off-target effects are a known concern for broad-spectrum MMP inhibitors, particularly those with a hydroxamate zinc-binding group.[7][8]
-
Use the Lowest Effective Concentration: As determined by your dose-response experiments, use the lowest concentration of this compound that gives you the desired inhibitory effect on your target MMPs.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or using cells where the target MMP has been knocked down or knocked out to confirm that the observed phenotype is due to inhibition of the intended target.
-
Selectivity Profiling: If possible, test the effect of this compound on a panel of different MMPs to understand its selectivity profile.
-
Phenotypic Rescue: Attempt to "rescue" the phenotype observed with this compound treatment by adding back the product of the inhibited MMP's activity, if known and feasible.
Quantitative Data
Table 1: Inhibitory Activity of Matlystatin Analogs against various Metalloproteinases
| Compound | MMP-2 (72 kDa type IV collagenase) IC50 | MMP-9 (92 kDa type IV collagenase) IC50 | Other MMPs IC50 | Reference |
| Matlystatin A | 0.56 µM | 0.3 µM | 7- to 11-fold greater for thermolysin and aminopeptidase M | [9] |
| Matlystatin B | 1.7 µM | 570 nM | MMP-3: 300 nM | |
| R-94138 (Matlystatin derivative) | 38 nM | 1.2 nM | MMP-3: 28 nM, MMP-7: 23 nM, MMP-13: 38 nM, MMP-1: >8.3 µM |
Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is adapted from standard procedures for detecting gelatinase activity in conditioned cell culture media.[5][6][10][11]
1. Sample Preparation: a. Culture cells to 70-80% confluency. b. Wash cells twice with serum-free medium. c. Culture cells in serum-free medium. The collection time for the conditioned medium should be optimized for your cell line (e.g., 24-48 hours).[10] d. Collect the conditioned medium and centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes to remove cell debris.[5] e. If necessary, concentrate the conditioned medium using a centrifugal filter device (e.g., Amicon Ultra).
2. Gel Electrophoresis: a. Prepare a 10% SDS-polyacrylamide resolving gel containing 0.1% (1 mg/mL) gelatin. Do not boil the samples.[5] b. Mix your samples with a non-reducing sample buffer. c. Load equal amounts of protein into the wells. Include a pre-stained molecular weight marker. d. Run the gel at 150-200V at 4°C until the dye front reaches the bottom of the gel.[5]
3. MMP Renaturation and Development: a. After electrophoresis, carefully remove the gel and wash it 2-3 times for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove the SDS and allow the MMPs to renature.[5][6] b. Briefly rinse the gel with distilled water. c. Incubate the gel in a developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.6) overnight (16-24 hours) at 37°C with gentle agitation.[5][11]
4. Staining and Visualization: a. Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of methanol, acetic acid, and water for 1-2 hours. b. Destain the gel with a solution of methanol, acetic acid, and water until clear bands appear against a blue background. c. Areas of gelatinase activity will appear as clear bands, indicating the digestion of the gelatin substrate. The molecular weight of the active MMPs can be estimated by comparison to the protein ladder.
Protocol 2: Fluorometric MMP Inhibition Assay
This is a general protocol for screening MMP inhibitors using a fluorogenic substrate.[12][13][14]
1. Reagent Preparation: a. Prepare an assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, pH 7.5). b. Reconstitute the fluorogenic MMP substrate and the MMP enzyme according to the manufacturer's instructions. c. Prepare serial dilutions of this compound (and a known inhibitor as a positive control) in the assay buffer.
2. Assay Procedure: a. In a 96-well microplate, add the assay buffer, the MMP enzyme, and the different concentrations of your inhibitor. Include wells with the enzyme but no inhibitor (enzyme control) and wells with buffer only (background control). b. Incubate the plate at 37°C for a pre-determined amount of time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic MMP substrate to all wells. d. Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) at 37°C for 30-60 minutes.[12]
3. Data Analysis: a. For each concentration of the inhibitor, calculate the rate of substrate cleavage (change in fluorescence over time). b. Normalize the rates to the enzyme control (100% activity). c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting logic for lack of MMP inhibition.
Caption: Simplified pathway of this compound's mechanism of action.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Gelatin Zymography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]
Overcoming off-target effects of Matlystatin D
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming potential challenges related to the use of Matlystatin D, with a focus on mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a member of the matlystatin group of compounds, which are natural products isolated from the actinomycete strain Actinomadura atramentaria[1]. Matlystatins are known inhibitors of type IV collagenases, also known as matrix metalloproteinases (MMPs), specifically gelatinases (MMP-2 and MMP-9)[1][2][3]. These enzymes are involved in the degradation of the extracellular matrix and play a role in physiological and pathological processes, including tumor invasion and metastasis. The structure of matlystatins includes piperazic acid and hydroxamic acid moieties, which are common features in protease inhibitors[4].
Q2: I am observing unexpected cellular phenotypes in my experiment. Could these be due to off-target effects of this compound?
Yes, it is possible. While this compound is a known inhibitor of MMPs, like many small molecule inhibitors, it may interact with other proteins in the cell, leading to off-target effects. These unintended interactions can result in a range of unexpected cellular responses. To investigate this, it is crucial to include appropriate controls in your experiments, such as a negative control (vehicle only) and a positive control (a well-characterized MMP inhibitor with a different chemical scaffold).
Q3: How can I reduce the potential for off-target effects when using this compound?
Minimizing off-target effects is a critical aspect of drug development and in vitro studies.[5] Several strategies can be employed:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. Performing a dose-response curve for your specific cell line and endpoint will help identify the optimal concentration that maximizes on-target effects while minimizing off-target toxicities.
-
Use of Highly Specific Analogs: Structure-activity relationship (SAR) studies on matlystatins have shown that modifications to the chemical structure can significantly enhance potency and selectivity.[2] For instance, the introduction of a nonyl group at the P'1 position of a matlystatin analog resulted in a 475-fold increase in inhibitory activity against gelatinase B and high selectivity over thermolysin.[2] If available, using such optimized analogs could reduce off-target effects.
-
Orthogonal Controls: To confirm that the observed phenotype is due to the inhibition of the intended target, use a structurally different inhibitor of the same target or employ genetic methods like siRNA or CRISPR to knock down the target protein.[5]
-
Computational Prediction: In silico methods can be used to predict potential off-target interactions for small molecules, helping to anticipate and troubleshoot unexpected experimental outcomes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High cell toxicity at expected effective concentration. | Off-target effects leading to cytotoxicity. | 1. Perform a dose-response experiment to determine the IC50 for the on-target effect and the CC50 for cytotoxicity. 2. Reduce the concentration of this compound to the lowest level that still provides the desired on-target effect. 3. If toxicity persists, consider using a more selective Matlystatin analog if available. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Off-target effects masking the on-target phenotype. | 1. Standardize cell culture and treatment protocols. 2. Aliquot and store this compound according to the manufacturer's instructions to ensure stability. 3. Include multiple controls in every experiment (vehicle, positive control inhibitor). |
| Observed phenotype does not match known effects of MMP inhibition. | The phenotype is likely due to an off-target effect of this compound. | 1. Use a rescue experiment: if the phenotype is due to the inhibition of a specific off-target, overexpressing that target might reverse the effect. 2. Employ a different, structurally unrelated MMP inhibitor to see if the same phenotype is observed. 3. Use genetic knockdown (siRNA/CRISPR) of the intended MMP target to confirm if the phenotype is target-specific. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Matlystatin A, a closely related compound to this compound, against various proteases. This data can be used as a reference for expected on-target potency and potential for off-target inhibition of related enzymes.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [3] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [3] |
| Matlystatin A | Thermolysin | ~2.1 - 3.3 | [3] |
| Matlystatin A | Aminopeptidase M | ~3.3 - 6.2 | [3] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Gelatin Zymography Assay
This protocol is designed to determine the effective concentration range of this compound for inhibiting MMP-2 and MMP-9 activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT1080 fibrosarcoma cells) in serum-free media.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24 hours. Include a vehicle-only control.
-
-
Sample Preparation:
-
Collect the conditioned media from each treatment group.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Gelatin Zymography:
-
Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Load equal amounts of protein from each conditioned media sample. Do not boil the samples or add reducing agents.
-
Run the gel at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100 in water) at room temperature to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.
-
-
Visualization and Analysis:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands of gelatinolysis appear against a blue background. These bands correspond to the activity of MMP-2 and MMP-9.
-
Quantify the band intensity using densitometry software.
-
Plot the percentage of inhibition versus the log of this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Inhibition of MMPs by this compound prevents ECM degradation.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Problem-cause-solution for high-throughput screening.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Adjusting pH for optimal Matlystatin D activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Matlystatin D, a potent inhibitor of matrix metalloproteinases (MMPs). The following information will help optimize your experimental conditions, with a specific focus on the critical parameter of pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound belongs to a group of naturally occurring compounds, the matlystatins, which are known inhibitors of matrix metalloproteinases (MMPs).[1][2][3] Specifically, the matlystatin family has been shown to inhibit type IV collagenases, which include MMP-2 and MMP-9.[1][4] These enzymes are crucial in the degradation of extracellular matrix components and are implicated in various physiological and pathological processes, including cancer metastasis.[5][6][7]
Q2: What is the optimal pH for this compound activity?
The optimal pH for the inhibitory activity of this compound is intrinsically linked to the optimal pH of its target enzyme, the specific matrix metalloproteinase (MMP) being studied. Most MMPs exhibit maximal activity in the neutral to slightly alkaline range, typically between pH 7.0 and 8.0.[8] Therefore, the apparent optimal pH for this compound inhibition will likely fall within this range. However, the exact optimal pH can vary depending on the specific MMP, the substrate used, and the buffer system of the assay. It is highly recommended to perform a pH profile experiment to determine the optimal pH for your specific experimental conditions.
Q3: How does pH affect the stability of this compound?
Q4: Can I use this compound to inhibit other proteases?
The matlystatin family of inhibitors has shown some level of cross-reactivity with other metalloproteinases. For instance, Matlystatin A requires 7- to 11-fold greater concentrations to inhibit thermolysin and aminopeptidase M compared to its inhibition of MMP-2 and MMP-9.[4] The specificity of this compound for other proteases should be determined empirically.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, with a focus on pH-related problems.
| Problem | Possible Cause | Solution |
| Low or no inhibition observed | Suboptimal pH for MMP activity: The pH of your assay buffer may be outside the optimal range for your target MMP, leading to low enzyme activity and thus, no apparent inhibition.[8][9] | Verify the pH of your assay buffer using a calibrated pH meter. Perform a pH profile experiment to determine the optimal pH for your specific MMP and substrate combination. Adjust the buffer pH accordingly. |
| Incorrect buffer composition: Certain buffer components can interfere with the assay. For example, EDTA is a known metalloproteinase inhibitor and should be avoided in buffers for MMP assays.[10] | Use a buffer system appropriate for MMP assays, such as Tris-HCl with CaCl2. Consult literature for recommended buffer compositions for your specific MMP. | |
| Degraded this compound: Improper storage or handling may have led to the degradation of the inhibitor. | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles.[11] Store the stock solution as recommended by the supplier. | |
| Inconsistent results between experiments | pH drift during the experiment: The pH of the assay buffer can change over time, especially if not properly buffered or if acidic or basic substrates/reagents are added. | Ensure your buffer has sufficient buffering capacity for the duration of the experiment. Re-measure the pH of your assay solution at the end of the experiment to check for significant changes. |
| Variable temperature: Enzyme kinetics are highly sensitive to temperature fluctuations.[11] | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. Allow all reagents to equilibrate to the assay temperature before starting the reaction.[10] | |
| High background signal | Substrate instability at the assay pH: The substrate may be unstable and spontaneously degrade at the pH of your assay, leading to a high background signal. | Test the stability of your substrate in the assay buffer without the enzyme. If the substrate is unstable, consider using a different substrate or adjusting the pH. |
| Contaminating proteases: Your enzyme preparation may be contaminated with other proteases that are active at the assay pH. | Use a highly purified enzyme preparation. Include appropriate controls, such as a "no enzyme" control, to assess the level of non-specific substrate degradation.[11] |
Experimental Protocols
Determining the Optimal pH for this compound Inhibition
This protocol outlines a general method to determine the optimal pH for the inhibition of a specific MMP by this compound.
1. Buffer Preparation:
-
Prepare a series of buffers covering a pH range from 6.0 to 9.0 in 0.5 pH unit increments (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 8.0-9.0).
-
Ensure each buffer contains the necessary salts for MMP activity (e.g., 10 mM CaCl2, 150 mM NaCl).
-
Accurately measure the pH of each buffer at the intended assay temperature.
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of the purified MMP in a suitable, neutral pH buffer.
-
Prepare a stock solution of a fluorogenic MMP substrate.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
3. Assay Procedure:
-
In a 96-well microplate, set up reactions for each pH value. For each pH, include the following controls:
-
No enzyme (substrate only)
-
Enzyme only (no inhibitor)
-
Enzyme with this compound
-
-
To each well, add the respective assay buffer.
-
Add the this compound or vehicle control to the appropriate wells.
-
Add the MMP to the designated wells and incubate for a pre-determined time (e.g., 15 minutes) at the assay temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the MMP substrate to all wells.
-
Monitor the fluorescence signal over time using a microplate reader.
4. Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
Subtract the rate of the "no enzyme" control from all other rates to correct for background signal.
-
Determine the percent inhibition by this compound at each pH using the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate without Inhibitor)) * 100
-
Plot the percent inhibition as a function of pH. The pH at which the highest percent inhibition is observed is the optimal pH for this compound activity under these specific assay conditions.
Visualizations
Signaling Pathway
Caption: General signaling pathway leading to MMP activation and its inhibition by this compound.
Experimental Workflow
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Matlystatin D vs. Batimastat: A Comparative Guide to Collagenase Inhibition
In the landscape of matrix metalloproteinase (MMP) inhibitors, both Matlystatins and Batimastat represent significant advancements in the quest for potent and specific agents for therapeutic and research applications. This guide provides a detailed comparison of Matlystatin D and Batimastat, focusing on their efficacy as collagenase inhibitors, supported by available experimental data.
Introduction to the Inhibitors
Batimastat (BB-94) is a synthetic, broad-spectrum MMP inhibitor belonging to the hydroxamate class. Its structure mimics the collagen substrate, allowing it to act as a competitive and reversible inhibitor of a wide range of MMPs, including several collagenases.[1]
Matlystatins are a group of natural product MMP inhibitors isolated from Actinomadura atramentaria.[2] They are also characterized by a hydroxamate functional group responsible for their inhibitory activity. While data on this compound is limited, this guide will utilize data from Matlystatin A, a prominent member of the family, as a representative to compare against Batimastat. Matlystatin A is a known inhibitor of type IV collagenases (gelatinases).[3]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Batimastat and Matlystatin A against various collagenases and related MMPs. It is important to note that the data is compiled from different studies and direct comparative experiments under identical conditions are not available.
| Target Enzyme | Batimastat IC50 | Matlystatin A IC50 |
| MMP-1 (Collagenase-1) | 3 nM | Not Available |
| MMP-2 (Gelatinase A / Type IV Collagenase) | 4 nM | 0.56 µM |
| MMP-3 (Stromelysin-1) | 20 nM | Not Available |
| MMP-7 (Matrilysin) | 6 nM | Not Available |
| MMP-8 (Collagenase-2) | 10 nM | Not Available |
| MMP-9 (Gelatinase B / Type IV Collagenase) | 4 nM | 0.3 µM |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action
Both Batimastat and Matlystatins share a common mechanism of action centered around their hydroxamate group. This functional group chelates the active site zinc ion (Zn2+) essential for the catalytic activity of MMPs, thereby competitively and reversibly inhibiting the enzyme. The specificity of these inhibitors for different MMPs is determined by the interactions of their respective side chains with the substrate-binding pockets of the enzymes.
Signaling Pathways
Batimastat has been shown to influence intracellular signaling pathways. Studies have indicated that inhibition of MMPs by Batimastat can lead to the reduced activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, as well as the transcription factor activator protein-1 (AP-1).[1] These pathways are crucial in cell proliferation, differentiation, and inflammation. The specific effects of this compound on these or other signaling pathways have not been extensively characterized.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Highly Selective MMP-14 Inhibitory Fabs by Deep Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin D: A Comparative Guide to its Specificity for MMP-2 and MMP-9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Matlystatin D and other compounds against Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). The information is intended to assist researchers in selecting appropriate inhibitors for their studies and to provide a comprehensive overview of the current landscape of MMP inhibition.
Introduction to Matlystatins and MMPs
Matlystatins are a group of naturally derived compounds that have been identified as inhibitors of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Among the various MMPs, gelatinases A and B, also known as MMP-2 and MMP-9, are of particular interest due to their critical roles in physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer metastasis. Consequently, the development of specific inhibitors for MMP-2 and MMP-9 is a significant area of research.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Matlystatin B and other selected MMP inhibitors against MMP-2, MMP-9, and a panel of other MMPs. This data allows for a direct comparison of potency and selectivity.
| Inhibitor | MMP-2 IC50 | MMP-9 IC50 | Other MMPs IC50 | Selectivity Profile |
| Matlystatin B | 1.7 µM[1] | 570 nM[1] | - | Preferential for MMP-9 |
| R-94138 (Matlystatin analog) | 38 nM[1] | 1.2 nM[1] | MMP-3: 28 nM, MMP-7: 23 nM, MMP-13: 38 nM[1] | Potent inhibitor of multiple MMPs, particularly MMP-9 |
| ARP 100 | 12 nM | >50,000 nM | MMP-3: 4.5 µM, MMP-7: 50 µM | Highly selective for MMP-2 |
| AG-L-66085 | - | 5 nM | MMP-1: 1.05 µM | Highly selective for MMP-9 |
| SB-3CT | Ki: 13.9 nM | Ki: 600 nM | - | Selective for gelatinases, with a preference for MMP-2 |
| Batimastat (BB-94) | 4 nM | 4 nM | MMP-1: 3 nM, MMP-3: 20 nM, MMP-7: 6 nM | Broad-spectrum MMP inhibitor |
| MMP-2/MMP-9 Inhibitor I | 310 nM | 240 nM | - | Dual inhibitor of MMP-2 and MMP-9 |
Experimental Protocols
The determination of MMP inhibitory activity is crucial for the characterization of compounds like this compound. A widely used method for assessing the activity of MMP-2 and MMP-9 is gelatin zymography.
Gelatin Zymography Protocol
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in biological samples.
1. Sample Preparation:
-
Collect cell culture supernatant or tissue extracts.
-
Determine the protein concentration of the samples using a standard protein assay (e.g., Bradford or BCA assay).
-
Mix the samples with a non-reducing sample buffer (e.g., 4X Laemmli buffer without β-mercaptoethanol). Do not heat the samples.
2. Gel Electrophoresis:
-
Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (final concentration of 1 mg/mL).
-
Load equal amounts of protein from each sample into the wells of the gel.
-
Include a pre-stained molecular weight marker to identify the positions of pro-MMP-9 (92 kDa), pro-MMP-2 (72 kDa), active MMP-9 (~82 kDa), and active MMP-2 (~62 kDa).
-
Run the electrophoresis at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
3. Gel Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C. This allows the gelatinases to digest the gelatin in the gel.
4. Staining and Destaining:
-
Stain the gel with a Coomassie Brilliant Blue R-250 solution (0.5% Coomassie Blue in 40% methanol and 10% acetic acid) for 30-60 minutes.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
5. Data Analysis:
-
Capture an image of the gel using a gel documentation system.
-
Quantify the intensity of the clear bands using densitometry software. The intensity of the bands is proportional to the amount of active MMP in the sample.
Visualizations
Signaling Pathway of MMP Inhibition
Caption: Mechanism of MMP inhibition by this compound.
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of an MMP inhibitor.
References
Matlystatin D: A Comparative Analysis of its Cross-Reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
Matlystatin D belongs to the matlystatin family of natural products, known for their inhibitory activity against metalloproteinases, particularly the matrix metalloproteinases (MMPs). While specific quantitative cross-reactivity data for this compound is limited in publicly available literature, analysis of its close analogs, Matlystatin A and B, provides significant insights into its likely inhibitory profile. This guide offers a comparative overview of the inhibitory activity of the matlystatin family against various metalloproteinases, supported by available experimental data and detailed protocols.
Comparative Inhibitory Activity of Matlystatin Analogs
The matlystatins, isolated from Actinomadura atramentaria, are recognized as potent inhibitors of type IV collagenases, namely MMP-2 (72 kDa type IV collagenase) and MMP-9 (92 kDa type IV collagenase)[1]. Structure-activity relationship (SAR) studies on Matlystatin B have demonstrated that modifications to its chemical structure can significantly influence its potency and selectivity.
| Inhibitor | Target Metalloproteinase | IC50 (µM) | Notes |
| Matlystatin A | MMP-9 (92 kDa type IV collagenase) | 0.3 | Main component of the matlystatins. |
| MMP-2 (72 kDa type IV collagenase) | 0.56 | ||
| Thermolysin | > 2.1 | 7 to 11-fold less potent than against MMP-9 and MMP-2. | |
| Aminopeptidase M | > 3.9 | ||
| Matlystatin B | Gelatinase B (MMP-9) | 0.57 | A close analog of this compound. |
| Matlystatin B Derivative (31f) | Gelatinases (MMP-2/MMP-9) | 0.0012 | A nonyl group at the P'1 position dramatically increases potency and selectivity over thermolysin.[2][3] |
| Matlystatin B Derivative (5g) | Gelatinase B (MMP-9) | 0.27 | An N-methylamide modification at the P'3 moiety doubles the effectiveness against MMP-9 compared to the parent Matlystatin B.[3] |
This table summarizes the available IC50 values for Matlystatin A and B, which are expected to have a similar inhibitory profile to this compound.
The data indicates a strong preference of the matlystatin scaffold for inhibiting gelatinases (MMP-2 and MMP-9). The significantly higher IC50 values for thermolysin and aminopeptidase M suggest a degree of selectivity. Furthermore, the dramatic increase in potency observed with derivative 31f highlights the potential for synthetic modifications to enhance the inhibitory activity and selectivity of the matlystatin core structure[2][3]. A derivative of matlystatin, R-94138, has also been noted for its potent inhibition of MMP-9[4].
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against metalloproteinases typically involves enzymatic assays that measure the cleavage of a specific substrate. Below are detailed methodologies for common assays used in such evaluations.
Fluorogenic Substrate Assay for MMP Activity and Inhibition
This method is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in Assay Buffer to create a range of concentrations.
-
In the wells of the microplate, add the diluted test compound. Include control wells with buffer and DMSO (negative control) and a known MMP inhibitor (positive control).
-
Add the recombinant MMP enzyme to each well and incubate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at an appropriate excitation/emission wavelength (e.g., 328 nm/393 nm for the Mca/Dpa FRET pair) using a microplate reader. Record measurements every 1-2 minutes for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Gelatin Zymography
This technique is used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9).
Materials:
-
SDS-PAGE gels copolymerized with gelatin (1 mg/mL)
-
Samples containing MMPs (e.g., cell culture supernatant)
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.
-
Perform electrophoresis under non-reducing conditions at 4°C.
-
After electrophoresis, wash the gel with renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow the enzymes to renature.
-
Incubate the gel in developing buffer at 37°C for 12-24 hours. The MMPs in the gel will digest the gelatin in their vicinity.
-
Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.
-
Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the clear bands can be used to identify the specific MMPs.
-
To test for inhibition, the test compound (this compound) can be included in the developing buffer. A reduction in the intensity of the clear bands in the presence of the compound indicates inhibition.
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for assessing the inhibitory activity of a compound against a panel of metalloproteinases.
Caption: A generalized workflow for determining the IC50 values of an inhibitor against multiple metalloproteinases.
Signaling Pathway Context
MMPs are key regulators of the extracellular matrix (ECM) and are involved in numerous signaling pathways related to cell growth, migration, and tissue remodeling. Inhibitors like this compound can modulate these pathways by preventing the degradation of ECM components and the release of signaling molecules.
Caption: this compound inhibits MMPs, preventing ECM degradation and the release of growth factors that activate downstream signaling.
References
- 1. 12 Studies on matlystatins, new inhibitors of typeIV collagenases [jstage.jst.go.jp]
- 2. Synthesis and Structure-Activity Relationships of Gelatinase Inhibitors Derived from Matlystatins [jstage.jst.go.jp]
- 3. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Matlystatin Congeners as Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory activity of Matlystatin congeners against various matrix metalloproteinases (MMPs). Matlystatins are a group of naturally occurring hydroxamate-based inhibitors isolated from Actinomadura atramentaria that show promise in modulating the activity of MMPs, a family of enzymes critically involved in tissue remodeling, cancer progression, and other pathological conditions. This document summarizes key quantitative data, details experimental protocols for assessing inhibitory activity, and visualizes the experimental workflow and the targeted signaling pathway.
Inhibitory Activity of Matlystatin Congeners and a Synthetic Analog
The inhibitory potency of Matlystatin congeners and a potent synthetic analog, R-94138, has been evaluated against several matrix metalloproteinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) |
| Matlystatin A | - | 0.56 µM[1] | - | - | 0.3 µM[1] | - |
| Matlystatin B | - | 1.7 µM[2] | - | - | 0.57 µM[2][3] | - |
| R-94138 | > 8.3 µM[2] | 38 nM[2] | 28 nM[2] | 23 nM[2] | 1.2 nM[2] | 38 nM[2] |
| Matlystatin D | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Matlystatin E | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Matlystatin F | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The inhibitory activity of Matlystatin congeners is typically assessed using in vitro enzyme inhibition assays. A common and effective method for determining the inhibition of gelatinases like MMP-2 and MMP-9 is gelatin zymography.
Gelatin Zymography for MMP-2 and MMP-9 Inhibition Assay
This method allows for the detection of gelatinolytic activity of MMPs in a sample. The presence of an inhibitor, such as a Matlystatin congener, will result in a reduction of this activity.
1. Sample Preparation:
-
Culture cells known to secrete MMP-2 and MMP-9 (e.g., HT1080 fibrosarcoma cells) in serum-free media.
-
Collect the conditioned media containing the secreted MMPs.
-
Prepare a series of dilutions of the Matlystatin congeners to be tested.
-
Incubate the conditioned media with the different concentrations of the Matlystatin congeners for a predetermined time at 37°C. A control sample with no inhibitor should also be prepared.
2. Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
Load the inhibitor-treated samples and the control sample into the wells of the gel.
-
Run the electrophoresis at 150V at 4°C until the dye front reaches the bottom of the gel.
3. Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2).
4. Staining and Visualization:
-
Stain the gel with a 0.5% Coomassie Brilliant Blue R-250 solution for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
The clear bands indicate areas where the gelatin has been degraded by the MMPs. The intensity of the bands will be reduced in the presence of an effective inhibitor.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizations
Experimental Workflow for Matlystatin Inhibitory Activity Assessment
Caption: Workflow for determining the IC50 of Matlystatin congeners.
Matlystatin Inhibition of MMP-Mediated Extracellular Matrix Degradation
Caption: Matlystatins block MMPs, preventing ECM breakdown and tumor invasion.
References
- 1. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Gelatinase Inhibitors Derived from Matlystatins [jstage.jst.go.jp]
Safety Operating Guide
Prudent Disposal of Matlystatin D: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Matlystatin D is critical for maintaining a safe laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) detailing the explicit disposal protocol for this compound, this guide synthesizes general best practices for the handling and disposal of potent, biologically active small molecules in a research setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Quantitative Data and Chemical Properties
A summary of the known chemical properties of this compound is provided below to inform handling and disposal decisions.
| Property | Value | Reference |
| Molecular Formula | C27H44N6O6 | [3] |
| Molecular Weight | 552.7 g/mol | [3] |
| IUPAC Name | (2R)-N-[(2S)-1-hydroxy-6-methyl-4-oxo-1-[(2S)-2-(propan-2-yl)piperazin-1-yl]heptan-3-yl]-2-[2-(hydroxycarbamoyl)methyl]heptanamide | [3] |
| PubChem CID | 3035710 | [3] |
Experimental Protocols: General Disposal Procedure for Small Molecule Inhibitors
The following procedure outlines a generalized, conservative approach for the disposal of small quantities of this compound typically used in a research laboratory setting. This protocol is based on standard practices for chemical waste management.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses, when handling this compound.[4][5]
2. Waste Segregation and Collection:
-
Solid Waste: Dispose of all solid materials contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible wastes.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.[6]
3. Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A common procedure involves washing with a suitable laboratory detergent followed by rinsing with water and an appropriate solvent.
4. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly closed to prevent leaks or spills.[4]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. All chemical waste should be managed and disposed of as chemical waste according to institutional guidelines.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5] While some chemicals may be approved for drain disposal, without specific data on this compound's environmental impact, a conservative approach is necessary.[5]
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, which is applicable to this compound.
Caption: General workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always follow the specific safety and disposal procedures established by your institution and consult with your Environmental Health and Safety department for any questions or concerns.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. This compound | C27H44N6O6 | CID 3035710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
Essential Safety and Handling Protocols for Matlystatin D
Exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, implementing comprehensive safety procedures is paramount. These include the use of appropriate personal protective equipment (PPE), meticulous handling techniques, and proper disposal of waste.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for creating a sufficient barrier between the handler and the hazardous agent.[2] The following table summarizes the required PPE for handling Matlystatin D.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents dermal absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Required when there is a risk of generating aerosols or handling powders.[3] |
| Additional Protection | Shoe covers and head covering | Minimizes the spread of contamination outside the handling area.[3] |
Handling and Operational Plan
All handling of this compound should occur within a designated controlled area, preferably a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize environmental contamination and personnel exposure.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Caption: Logical flow for the proper disposal of this compound and associated waste.
All waste contaminated with this compound, including unused product, PPE, and disposable labware, must be segregated into clearly labeled, sealed, and puncture-resistant containers designated for cytotoxic waste. These containers should then be handled and disposed of in accordance with institutional and local regulations for hazardous chemical waste, which typically involves incineration by a licensed facility.
In the event of a spill, the area should be immediately secured to prevent the spread of contamination.[4] Personnel with appropriate PPE should use a cytotoxic spill kit to absorb and decontaminate the affected area. All materials used for cleanup must also be disposed of as cytotoxic waste.[4]
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially cytotoxic compound this compound, ensuring a safe and controlled laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
